molecular formula C26H23FN2O4 B2814399 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-11-3

3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2814399
CAS No.: 690641-11-3
M. Wt: 446.478
InChI Key: UJMQVMWKDLATHD-UHFFFAOYSA-N
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Description

This compound is a naphtho[1,2-b]furan derivative featuring a 4-fluorophenylpiperazine moiety linked via a carbonyl group at position 3 and an acetyloxy group at position 3.

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4/c1-16-24(26(31)29-13-11-28(12-14-29)19-9-7-18(27)8-10-19)22-15-23(33-17(2)30)20-5-3-4-6-21(20)25(22)32-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMQVMWKDLATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps:

    Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with a suitable acyl chloride to form 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.

    Coupling with Naphthofuran Derivative: The acyl chloride is then reacted with a naphthofuran derivative in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for fluorescence.

Medicine

In medicinal chemistry, 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar or charged residues. The naphthofuran core may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous naphthofuran/piperazine derivatives:

Compound Name Core Structure Key Substituents Functional Implications Reference
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate Naphtho[1,2-b]furan - 2-Methyl
- 3-(4-Fluorophenylpiperazine-carbonyl)
- 5-Acetyloxy
Potential CNS activity due to fluorophenylpiperazine; acetyloxy may modulate solubility.
3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan Naphtho[1,2-b]furan - 2-Methyl
- 3-(4-Chlorophenylsulfonyl)
Sulfonyl group enhances electrophilicity; chlorophenyl may confer antimicrobial activity.
Pruvanserin Hydrochloride Indole - 3-Cyanoindole
- 4-[2-(4-Fluorophenyl)ethyl]piperazine
Approved for insomnia/schizophrenia; fluorophenylpiperazine enhances serotonin receptor affinity.
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphtho[2,1-b]furan - 5-Nitro
- 2-Ethoxycarbonyl
- 1-Acetylamino
Nitro group enhances antibacterial activity; ester group improves bioavailability.
2,2-Diphenyl-2,3-dihydronaphtho[1,2-b]furan-5-yl acetate Dihydronaphtho[1,2-b]furan - 2,2-Diphenyl
- 5-Acetyloxy
Saturated furan core reduces reactivity; diphenyl groups may enhance lipophilicity.

Key Findings:

Substituent Effects on Bioactivity :

  • The fluorophenylpiperazine moiety in the target compound shares functional similarity with Pruvanserin, suggesting possible CNS applications. However, Pruvanserin’s indole core enables distinct receptor binding compared to the naphthofuran scaffold.
  • Nitro groups (e.g., in ) correlate with antibacterial activity but introduce toxicity risks, absent in the target compound.

Structural Stability :

  • The 2-methyl group in the target compound and analogs stabilizes the furan ring against oxidation, contrasting with the dihydronaphthofuran in , which sacrifices aromaticity for reduced reactivity.

Solubility and Pharmacokinetics: The 5-acetyloxy group in the target compound likely improves solubility compared to non-polar sulfonyl () or nitro () substituents.

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